molecular formula C12H10ClN3S B1620923 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine CAS No. 254429-65-7

9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine

Cat. No.: B1620923
CAS No.: 254429-65-7
M. Wt: 263.75 g/mol
InChI Key: IRMOVYCOOYNMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of thiochromeno-pyrimidines This compound is characterized by the presence of a chlorine atom at the 9th position, a methyl group at the 5th position, and an amine group at the 2nd position of the thiochromeno-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with 2-chloro-3-formylthiophene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 9th position can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfur atom in the thiochromeno ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) and nucleophiles such as primary amines are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.

Major Products Formed

    Substitution Reactions: Formation of derivatives with different substituents at the 9th position.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of reduced derivatives with modified functional groups.

Scientific Research Applications

9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine: Lacks the methyl group at the 5th position.

    5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine: Lacks the chlorine atom at the 9th position.

    5H-thiochromeno[4,3-d]pyrimidin-2-amine: Lacks both the chlorine and methyl groups.

Uniqueness

The presence of both the chlorine atom at the 9th position and the methyl group at the 5th position in 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine imparts unique chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

Properties

IUPAC Name

9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3S/c1-6-9-5-15-12(14)16-11(9)8-4-7(13)2-3-10(8)17-6/h2-6H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMOVYCOOYNMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CN=C(N=C2C3=C(S1)C=CC(=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372312
Record name 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254429-65-7
Record name 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Reactant of Route 4
9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Reactant of Route 5
9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Reactant of Route 6
9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.